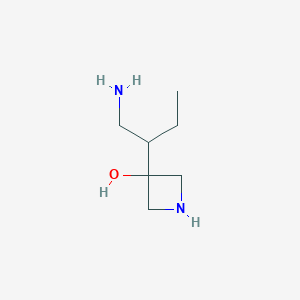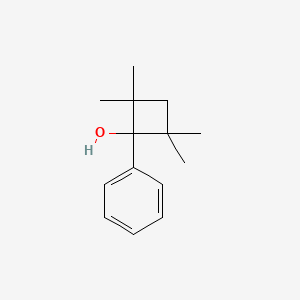
2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by a cyclobutane ring substituted with four methyl groups and a phenyl group, making it a highly branched and sterically hindered molecule. This compound is often used in various scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylmagnesium bromide with 2,2,4,4-tetramethylcyclobutanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, often using reagents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol involves its interaction with molecular targets and pathways. The compound’s steric hindrance and electronic properties influence its reactivity and binding affinity to various substrates. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclobutane derivative with similar steric properties but different functional groups.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A diketone with comparable structural features but distinct reactivity.
Uniqueness: 2,2,4,4-Tetramethyl-1-phenylcyclobutan-1-ol stands out due to its phenyl substitution, which imparts unique electronic and steric characteristics. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C14H20O/c1-12(2)10-13(3,4)14(12,15)11-8-6-5-7-9-11/h5-9,15H,10H2,1-4H3 |
InChI Key |
CLVGMOYZURRCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1(C2=CC=CC=C2)O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rac-(2R,3R)-3-[(1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13210504.png)
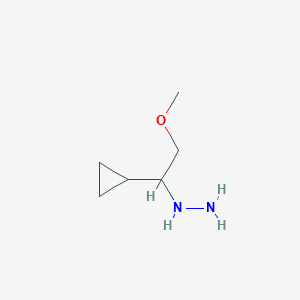
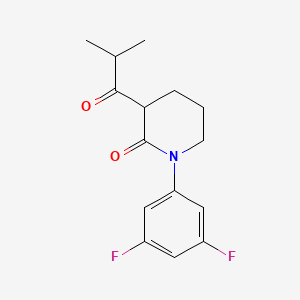
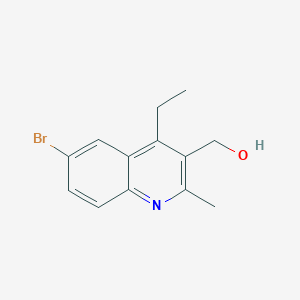
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide](/img/structure/B13210536.png)
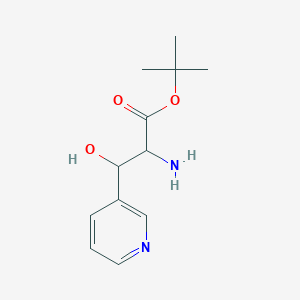

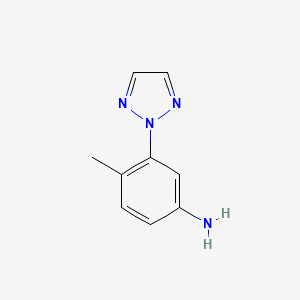
![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13210558.png)
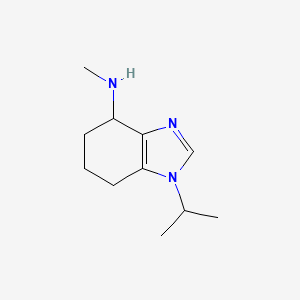
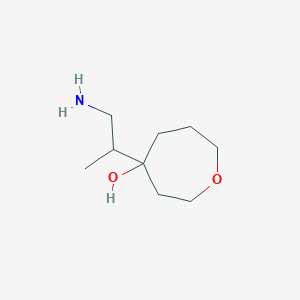

amine](/img/structure/B13210575.png)
